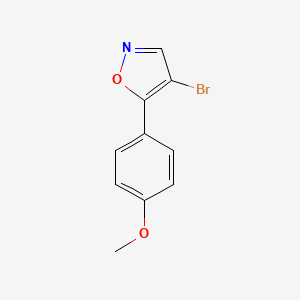

4-Bromo-5-(4-methoxyphenyl)isoxazole

描述

4-Bromo-5-(4-methoxyphenyl)isoxazole is a heterocyclic compound featuring an isoxazole core substituted with a bromine atom at position 4 and a 4-methoxyphenyl group at position 3. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, known for their stability and diverse pharmacological applications. The bromine atom introduces electron-withdrawing effects, while the methoxy group (electron-donating) modulates electronic properties, influencing reactivity and biological interactions .

属性

IUPAC Name |

4-bromo-5-(4-methoxyphenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-13-8-4-2-7(3-5-8)10-9(11)6-12-14-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCPEXJUIYVNPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C=NO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501288888 | |

| Record name | 4-Bromo-5-(4-methoxyphenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501288888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159981-74-4 | |

| Record name | 4-Bromo-5-(4-methoxyphenyl)isoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159981-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-5-(4-methoxyphenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501288888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Bromination of 5-(4-methoxyphenyl)isoxazole Precursors

The most documented and efficient method for preparing this compound involves the bromination of the corresponding 5-(4-methoxyphenyl)isoxazole precursor using N-bromosuccinimide (NBS) in acetic acid. This method is well-established and yields the target compound with high purity and good yield.

Procedure Summary:

- A solution of the isoxazole precursor (5-(4-methoxyphenyl)isoxazole) is dissolved in acetic acid.

- N-bromosuccinimide (NBS) is added in a slight molar excess (about 1.1 equivalents).

- The reaction mixture is heated to approximately 75 °C and stirred for about 40 minutes.

- After completion, the mixture is cooled, diluted with cold water to precipitate the product.

- The solid is collected by filtration, washed with water, and recrystallized from a hexane/ether mixture to obtain pure this compound.

| Parameter | Details |

|---|---|

| Starting material | 5-(4-methoxyphenyl)isoxazole (S-11b) |

| Brominating agent | N-Bromosuccinimide (NBS) |

| Solvent | Acetic acid (AcOH) |

| Reaction temperature | 75 °C |

| Reaction time | 40 minutes |

| Product yield | 88% |

| Product appearance | Colorless solid |

| Melting point | 106–107 °C |

| Purification | Recrystallization from hexane/Et2O |

- ^1H NMR (400 MHz, CDCl3): δ 3.88 (3H, s, OCH3), 4.22 (3H, s, OCH3), 6.94–7.07 (2H, m), 7.71–7.88 (2H, m)

- HRMS (ESI-TOF): [M+H]^+ found 204.1011; calculated for C12H14BrNO2 204.1019

This method is described in detail in a Royal Society of Chemistry publication, demonstrating its reproducibility and reliability for synthesizing this compound.

Alternative Synthetic Routes

Other synthetic approaches involve the construction of the isoxazole ring via cyclization reactions starting from appropriate precursors such as hydroxyimidoyl chlorides and alkynes, followed by functional group modifications including bromination. However, these methods are less direct for this particular compound and often require multiple steps.

For example, a general procedure for isoxazole synthesis involves the reaction of (Z)-4-bromo-N-hydroxybenzimidoyl chloride with 1-ethynyl-3-methoxybenzene under controlled conditions to form substituted isoxazoles, which can then be further brominated if necessary. However, this method is more commonly applied to other substituted isoxazoles rather than directly to this compound.

Summary Table of Preparation Method

| Step | Reagents and Conditions | Outcome | Yield | Notes |

|---|---|---|---|---|

| 1 | 5-(4-methoxyphenyl)isoxazole + NBS in AcOH | Bromination at 75 °C for 40 min | 88% | Direct bromination of isoxazole |

| 2 | Cooling and dilution with cold water | Precipitation of product | Product isolated by filtration | |

| 3 | Recrystallization from hexane/ether mixture | Purification | Obtains colorless solid |

Research Findings and Analysis

- The bromination using NBS in acetic acid is highly selective for the 4-position on the isoxazole ring, yielding the desired 4-bromo derivative without significant side reactions.

- The reaction proceeds efficiently at moderate temperatures (75 °C) and short reaction times (40 minutes), making it practical for laboratory synthesis.

- The product’s melting point and spectroscopic data are consistent with the assigned structure, confirming the successful synthesis.

- The method is scalable and reproducible, as demonstrated by multiple examples of similar brominated isoxazoles prepared under analogous conditions.

化学反应分析

Types of Reactions: 4-Bromo-5-(4-methoxyphenyl)isoxazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted isoxazoles or other heterocyclic compounds.

科学研究应用

Medicinal Chemistry

Therapeutic Agent Development

4-Bromo-5-(4-methoxyphenyl)isoxazole is frequently utilized as a building block in the synthesis of novel therapeutic agents. Its structural features allow for modifications that can enhance biological activity against various diseases, including cancer and inflammation.

Case Study: Anticancer Activity

A study synthesized a series of isoxazole derivatives, including this compound, and evaluated their cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The results indicated that certain derivatives exhibited significant anticancer activity with IC50 values ranging from 0.7 to 35.2 µM, highlighting the potential of isoxazole compounds in cancer therapy .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | 12.5 |

| This compound | HCT116 | 15.3 |

| Doxorubicin (control) | MCF7 | 0.22 |

| Doxorubicin (control) | HCT116 | 0.14 |

Materials Science

Development of Functional Materials

The compound is also explored for its role in materials science, particularly in the development of new materials with specific electronic or optical properties. The presence of bromine and methoxy groups can significantly influence the material's conductivity and reactivity.

Example Application: Organic Electronics

Research has indicated that isoxazole derivatives can be incorporated into organic electronic devices due to their favorable charge transport properties. The unique electronic characteristics of the isoxazole ring facilitate the design of efficient organic semiconductors.

Biological Studies

Biochemical Probes

In biological research, this compound serves as a probe or ligand in biochemical assays to study enzyme interactions and other cellular processes. Its ability to modulate enzyme activity makes it a valuable tool for investigating biochemical pathways.

作用机制

The mechanism by which 4-Bromo-5-(4-methoxyphenyl)isoxazole exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact mechanisms and pathways involved.

相似化合物的比较

Structural Analogues and Substituent Effects

Key structural analogs and their substituent-driven properties are summarized below:

Key Observations:

- Electronic Effects : Bromine (electron-withdrawing) enhances enzyme inhibition (e.g., GST inhibition in 3-(4-bromophenyl)isoxazole) . Methoxy groups (electron-donating) may improve solubility or alter binding interactions.

- Steric Factors : Methyl groups (e.g., in 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylic acid) increase lipophilicity, whereas carboxylic acids introduce polarity .

- Halogen Diversity : Fluorine (in 4g) and chlorine (in 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole) exhibit distinct electronic profiles, influencing reactivity and bioactivity .

生物活性

The compound 4-Bromo-5-(4-methoxyphenyl)isoxazole is a member of the isoxazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features an isoxazole ring substituted with a bromine atom and a methoxyphenyl group. The presence of these substituents is significant as they can influence the compound's biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The isoxazole ring can modulate enzyme activity or receptor interactions, which may lead to therapeutic effects in different contexts:

- Enzyme Inhibition : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .

- Anticancer Activity : Isoxazole derivatives have demonstrated potential in inducing apoptosis in cancer cells, particularly through mechanisms that disrupt microtubule dynamics .

- Antibacterial and Antifungal Properties : Compounds with similar structures have exhibited antibacterial activity against various strains, suggesting that this compound may also possess similar properties .

Anticancer Activity

Research indicates that isoxazole derivatives can exert significant anticancer effects. For example, compounds related to this compound have shown IC50 values in the micromolar range against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4c | U87 (glioblastoma) | 67.6 |

| 4b | U87 | 42.8 |

| CA4 | DU145 (prostate) | 0.96 |

These findings suggest that structural modifications can enhance cytotoxicity and selectivity against cancer cells .

Anti-inflammatory Activity

The anti-inflammatory potential of isoxazole derivatives has been well-documented. For instance, certain derivatives showed significant edema inhibition in animal models:

| Compound | % Edema Inhibition (2h) | % Edema Inhibition (3h) |

|---|---|---|

| 5b | 75.68 | 76.71 |

| 5c | 74.48 | 75.56 |

| 5d | 71.86 | 72.32 |

These compounds demonstrated low toxicity and good binding affinity to COX-2, indicating their potential as anti-inflammatory agents .

Antimicrobial Activity

Isoxazole derivatives have also been evaluated for their antibacterial properties. For example, several compounds exhibited minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin:

| Compound | MIC (µg/mL) |

|---|---|

| 5b | <10 |

| 5f | <20 |

| 5d | <15 |

This suggests that modifications on the phenyl ring can significantly affect antimicrobial efficacy .

Case Studies

- Anticancer Effects : A study investigating the effects of various isoxazole derivatives on human cancer cell lines found that specific substitutions enhanced apoptotic activity, leading to increased cell death in MCF-7 and MDA-MB-231 cells through caspase activation .

- Inflammation Models : In vivo studies utilizing carrageenan-induced paw edema models demonstrated that certain isoxazole derivatives could effectively reduce inflammation, supporting their use as potential therapeutic agents for inflammatory diseases .

常见问题

Q. Basic/Characterization

- 1H/13C NMR : Identifies hydrogens (e.g., methoxy protons at ~3.8 ppm) and carbons (isoxazole C-O at ~168 ppm, imine carbons at ~161 ppm). Absence of starting material peaks (e.g., ketone carbons at 190–220 ppm) confirms purity .

- IR Spectroscopy : Detects functional groups (C=N stretch at ~1607 cm⁻¹, C-O at ~1250 cm⁻¹) .

- X-ray Crystallography : Programs like SHELXL refine atomic positions using high-resolution data, resolving challenges like twinning or disorder . For example, WinGX suites interface with SHELX tools for small-molecule refinement .

What mechanistic insights explain the biological activity of this compound against glutathione-dependent enzymes?

Advanced/Data Analysis

Studies on isoxazole derivatives reveal structure-activity relationships (SARs). For glutathione reductase (GR), substituents like bromine and methoxy groups enhance inhibitory potency. The IC₅₀ value for 5-(4-methoxyphenyl)isoxazole (0.082 mM) is lower than for 4-bromo derivatives (0.089 mM), suggesting methoxy groups improve binding affinity . Contradictions in activity data may arise from assay conditions (e.g., pH, enzyme source) or competing interactions with the isoxazole ring’s electron-deficient nitrogen .

How can computational modeling predict the reactivity and photodissociation pathways of this compound?

Advanced/Methodological Optimization

Astrochemical modeling and density functional theory (DFT) simulations analyze photodissociation mechanisms. For example, conical intersections in isoxazole derivatives lead to direct/indirect dissociation pathways under UV light, producing fragments like HCN and CO . Computational tools (e.g., Gaussian, ORCA) predict transition states and optimize reaction conditions for synthetic scalability .

What strategies resolve contradictions in reported biological activities of isoxazole derivatives?

Advanced/Data Contradiction Analysis

Discrepancies in IC₅₀ values or antimicrobial efficacy may stem from:

- Experimental Variability : Differences in assay protocols (e.g., bacterial strains, incubation times).

- Solubility Issues : Methoxy and bromine substituents affect logP values, altering membrane permeability .

- Metabolic Stability : Hepatic microsome assays can identify degradation pathways (e.g., demethylation of methoxy groups) .

Standardized assays (e.g., CLSI guidelines) and SAR-driven modifications (e.g., fluorinated analogs) mitigate inconsistencies .

What are the challenges in crystallizing this compound, and how do SHELX programs address them?

Advanced/Technical Challenges

Crystallization challenges include polymorphism and twinning due to the planar isoxazole ring. SHELX workflows resolve these by:

- SHELXD : Direct methods for phase solution in twinned crystals.

- SHELXL : Refinement with restraints for disordered bromine/methoxy groups .

- SHELXE : Density modification improves electron density maps for low-resolution data .

How do substituents on the isoxazole ring influence electronic properties and reaction kinetics?

Advanced/SAR Studies

Electron-withdrawing groups (e.g., bromine) increase electrophilicity at the 4-position, facilitating nucleophilic substitutions. Methoxy groups enhance π-π stacking in crystal lattices, as shown by Hirshfeld surface analysis . Hammett plots correlate substituent effects (σ values) with reaction rates in SNAr mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。